![molecular formula C20H13F2N3O2 B1668519 5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 145915-60-2](/img/structure/B1668519.png)
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de CGP-53353 implique la réaction de la 4-fluoroaniline avec l'anhydride phtalique pour former l'intermédiaire 5,6-bis[(4-fluorophényl)amino]-1H-isoindole-1,3(2H)-dione. La réaction est généralement effectuée dans un solvant organique tel que le diméthylsulfoxyde (DMSO) sous des conditions de température contrôlées .
Méthodes de production industrielle : La production industrielle de CGP-53353 suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réactifs de haute pureté et de techniques de purification avancées pour garantir que le produit final répond aux normes requises de pureté et de qualité .
Analyse Des Réactions Chimiques
Types de réactions : CGP-53353 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir CGP-53353 en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions communs :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes ou les agents alkylants sous des conditions de température et de pression contrôlées.
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la substitution peut donner lieu à divers dérivés substitués de CGP-53353 .
Applications De Recherche Scientifique
Cancer Research
CGP 53353 has been identified as a selective inhibitor of Protein Kinase C (PKC), particularly PKC β II, with an IC value of approximately 0.41 µM. This inhibition is crucial as PKC is implicated in various signaling pathways that regulate cell growth and differentiation.
Case Studies and Findings
- Inhibition of Tyrosine Kinase Activity : CGP 53353 has demonstrated the ability to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR) in several human transitional cell carcinoma lines. This suggests its potential utility in targeting cancers that express high levels of EGFR .
- Antitumor Activity : In vitro studies have shown that CGP 53353 exhibits significant antitumor activity against various human cancer cell lines, with mean growth inhibition values indicating its effectiveness as a therapeutic agent .
Neurobiology
The compound has also been studied for its neuroprotective properties. It inhibits prionogenic fibrillization and affects amyloid beta (Aβ) assembly, which are critical processes in neurodegenerative diseases such as Alzheimer's.
Research Findings
- Inhibition of Prion Fibrillization : CGP 53353 has shown an IC of approximately 3.4 µM in inhibiting prion fibrillization, suggesting its potential role in combating prion diseases .
- Impact on Amyloid Beta Assembly : The compound inhibits the de novo assembly of Aβ42 in vitro, which is a significant factor in the pathogenesis of Alzheimer's disease .
Pharmacological Applications
Given its inhibitory effects on key signaling pathways, CGP 53353 is being explored for broader pharmacological applications beyond oncology and neurobiology.
Potential Uses
- Therapeutic Agent for Cancer : Due to its ability to inhibit critical pathways involved in tumor growth and metastasis, CGP 53353 is being investigated as a potential treatment option for various cancers .
- Neuroprotective Drug Development : Its effects on amyloid beta assembly and prion fibrillization position it as a candidate for drug development aimed at neurodegenerative diseases .
Mécanisme D'action
CGP-53353 exerts its effects by selectively inhibiting protein kinase C beta II. The compound binds to the active site of the enzyme, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts various cellular processes, including cell proliferation and DNA synthesis, particularly in glucose-induced conditions .
Comparaison Avec Des Composés Similaires
Bisindolylmaleimide I: Another protein kinase C inhibitor with a broader range of activity.
Gö 6976: Selective inhibitor of protein kinase C alpha and beta I.
Staurosporine: A potent but non-selective protein kinase inhibitor.
Uniqueness of CGP-53353: CGP-53353 is unique due to its high selectivity for protein kinase C beta II, making it a valuable tool for studying specific pathways involving this enzyme. Its ability to inhibit prionogenic Sup35 fibrillization and amyloid beta 42 assembly further distinguishes it from other protein kinase inhibitors .
Activité Biologique
5,6-Bis[(4-fluorophenyl)amino]-1H-isoindole-1,3(2H)-dione, commonly referred to as CGP 53353 or DAPH-1, is a compound with significant biological activity, particularly as an inhibitor of Protein Kinase C (PKC) and other cellular processes. This article provides an overview of its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 365.33 g/mol
- CAS Number : 145915-60-2
This compound primarily functions as a selective inhibitor of PKCβII, with an IC value of approximately 0.41 μM. It exhibits a lower affinity for PKCβI (IC = 3.8 μM), indicating its specificity towards the βII isoform . This selectivity allows for targeted therapeutic strategies in diseases where PKCβII is implicated.
Inhibition of Fibrillization
Research has demonstrated that CGP 53353 inhibits the fibrillization of prionogenic Sup35 proteins with an IC around 3.4 μM. This property suggests potential applications in treating prion diseases by disrupting the aggregation of misfolded proteins .
Anticancer Activity
The compound has shown promising anticancer properties across various human cancer cell lines. In studies conducted by the National Cancer Institute (NCI), CGP 53353 exhibited significant cytotoxic effects against multiple cancer types:
Cell Line | GI (μM) | TGI (μM) |
---|---|---|
Non-small cell lung | <10 | - |
CNS cancer (SF-539) | -49.97 | - |
Melanoma (MDA-MB-435) | -22.59 | - |
Ovarian (OVCAR-8) | -27.71 | - |
Prostate (DU-145) | -44.35 | - |
Breast (MDA-MB-468) | -15.65 | - |
The mean GI values across tested cell lines indicated that CGP 53353 effectively reduces cell viability, showcasing its potential as an anticancer agent .
Case Studies and Research Findings
- Prion Disease Research : In a study focused on prion diseases, CGP 53353 was shown to inhibit the aggregation of Sup35 proteins, suggesting a mechanism for mitigating neurodegenerative effects associated with prion misfolding .
- Cancer Cell Line Studies : Various studies have evaluated the compound's effects on different cancer cell lines using the NCI protocol. The results highlighted its efficacy in inhibiting growth across a spectrum of cancers, particularly in lung and CNS tumors .
- Mechanistic Insights : Further investigations into the mechanism revealed that CGP 53353 not only inhibits PKC but may also affect downstream signaling pathways involved in cell proliferation and survival.
Propriétés
IUPAC Name |
5,6-bis(4-fluoroanilino)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3O2/c21-11-1-5-13(6-2-11)23-17-9-15-16(20(27)25-19(15)26)10-18(17)24-14-7-3-12(22)4-8-14/h1-10,23-24H,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONQPWQYDRPRGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C3C(=C2)C(=O)NC3=O)NC4=CC=C(C=C4)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145915-60-2 | |
Record name | CGP 53353 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145915602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.